molecular formula C22H27N5O3S B10942367 N-(2,5-dimethylphenyl)-2-({(4Z)-1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-({(4Z)-1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B10942367
M. Wt: 441.5 g/mol
InChI Key: IOBUDLKJLSXXAR-ODLFYWEKSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-({1-(3-METHOXYPROPYL)-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-({1-(3-METHOXYPROPYL)-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:

  • Formation of the imidazole ring.
  • Introduction of the pyrazole moiety.
  • Attachment of the methoxypropyl group.
  • Final coupling with the dimethylphenyl group.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-({1-(3-METHOXYPROPYL)-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the imidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-({1-(3-METHOXYPROPYL)-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-2-({1-(3-METHOXYPROPYL)-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-({1-(3-METHOXYPROPYL)-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific structural features, such as the presence of the pyrazole moiety and the methoxypropyl group, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4Z)-1-(3-methoxypropyl)-4-[(1-methylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H27N5O3S/c1-15-6-7-16(2)18(10-15)24-20(28)14-31-22-25-19(11-17-12-23-26(3)13-17)21(29)27(22)8-5-9-30-4/h6-7,10-13H,5,8-9,14H2,1-4H3,(H,24,28)/b19-11-

InChI Key

IOBUDLKJLSXXAR-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=N/C(=C\C3=CN(N=C3)C)/C(=O)N2CCCOC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC3=CN(N=C3)C)C(=O)N2CCCOC

Origin of Product

United States

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